molecular formula C12H9NO5 B13894604 Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate

Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate

Cat. No.: B13894604
M. Wt: 247.20 g/mol
InChI Key: AVCYAFWDASFXER-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family This compound is characterized by a naphthalene ring substituted with a hydroxyl group, a nitro group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate typically involves the nitration of methyl naphthalene-2-carboxylate followed by hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using various oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural similarity to biologically active naphthalene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electron transfer processes, respectively. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 6-hydroxy-5-nitropyridine-3-carboxylate
  • Methyl 6-hydroxy-5-nitronicotinate
  • 6-hydroxy-5-nitro-naphthalene-2-carboxylic acid

Comparison: Methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

methyl 6-hydroxy-5-nitronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9NO5/c1-18-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13(16)17/h2-6,14H,1H3

InChI Key

AVCYAFWDASFXER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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